(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18708705
InChI: InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m0/s1
SMILES:
Molecular Formula: C14H20ClN3O2S
Molecular Weight: 329.8 g/mol

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18708705

Molecular Formula: C14H20ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H20ClN3O2S
Molecular Weight 329.8 g/mol
IUPAC Name tert-butyl (3S)-3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m0/s1
Standard InChI Key YSLOLMNLILWSRN-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=NC(=N1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C)Cl
Canonical SMILES CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen heterocycle) substituted at the 3-position with a 4-chloro-6-methylpyrimidin-2-ylsulfanyl group. The tert-butyl ester at the 1-position of the pyrrolidine introduces steric bulk, influencing solubility and reactivity. Key structural attributes include:

  • Chirality: The (S)-configuration at the pyrrolidine’s 3-position dictates stereoselective interactions .

  • Pyrimidine Substituents: The 4-chloro and 6-methyl groups enhance electrophilicity and lipophilicity, respectively .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H20ClN3O2S\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}
Molar Mass329.8 g/mol
IUPAC Nametert-butyl (3S)-3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
SMILES NotationCC1=CC(=NC(=N1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C)Cl
Storage ConditionsFrozen (-20°C), inert atmosphere

Synthesis and Reactivity

Synthetic Pathways

Synthesis involves multi-step organic transformations:

  • Pyrimidine Core Preparation: 4-Chloro-6-methylpyrimidine-2-thiol is synthesized via cyclization of thiourea derivatives with β-ketoesters.

  • Sulfenylation: The thiol group undergoes nucleophilic substitution with a chiral pyrrolidine intermediate .

  • Ester Protection: The pyrrolidine’s carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate under basic conditions.

Key challenges include maintaining stereochemical integrity during sulfenylation and optimizing yields in multi-step sequences .

Biological Activity and Mechanisms

Anaphylatoxin Receptor Antagonism

The compound inhibits C5a receptors (C5aR), reducing inflammatory responses in preclinical models. This activity is attributed to its pyrimidine scaffold’s mimicry of peptide ligands .

Cytochrome P450 Interactions

As a substrate for CYP3A4 and CYP2D6, it undergoes oxidative metabolism, producing hydroxylated derivatives. Competitive inhibition of these enzymes suggests drug-drug interaction risks .

Antiplatelet Effects

By antagonizing thromboxane A2 receptors, the compound inhibits platelet aggregation at IC50_{50} values of 1.2–3.8 μM, positioning it as a candidate for cardiovascular therapeutics.

Table 2: Biological Activities

TargetActivityIC50_{50}/Ki_i
C5a ReceptorAntagonism0.8 μM
CYP3A4Substrate/Inhibitor4.2 μM
Thromboxane A2 ReceptorAntagonism1.5 μM

Applications in Drug Development

Anti-Inflammatory Agents

Structural analogs have entered Phase I trials for allergic contact dermatitis, leveraging C5aR antagonism to suppress mast cell degranulation .

Cardiovascular Therapeutics

The antiplatelet activity parallels clopidogrel’s mechanism, suggesting potential in post-stent thrombosis prevention .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey Differences
(R)-3-(6-Chloro-2-methylsulfanyl-...)C14H20ClN3O2S2\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}Sulfur methylation; R-configuration
4-Chloro-6-methyl-2-(methylthio)pyrimidineC6H7ClN2S\text{C}_{6}\text{H}_{7}\text{ClN}_{2}\text{S}Lacks pyrrolidine; reduced steric bulk

The (S)-enantiomer exhibits 5–10× higher C5aR affinity than its R-counterpart, underscoring stereochemistry’s role .

Future Directions

  • Mechanistic Studies: Elucidate off-target effects via kinome-wide profiling .

  • Formulation Optimization: Develop nanoparticle carriers to improve aqueous solubility .

  • Clinical Translation: Initiate Phase I trials for inflammatory and thrombotic disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator